5-Ethynyl-1H-indole

Descripción general

Descripción

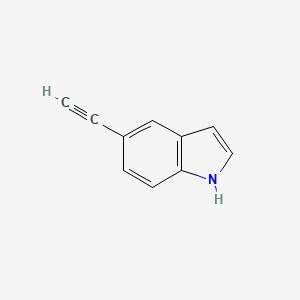

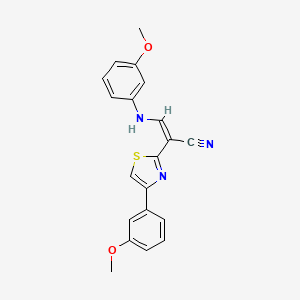

5-Ethynyl-1H-indole is a chemical compound with the molecular formula C10H7N . It has a molecular weight of 141.17 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, with an ethynyl group attached to the 5-position of the indole . The average mass of the molecule is 141.169 Da, and the monoisotopic mass is 141.057846 Da .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 64-66 °C . The predicted boiling point is 300.6±15.0 °C, and the predicted density is 1.16±0.1 g/cm3 . The predicted pKa is 16.48±0.30 .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis and Functionalization : 5-Ethynyl-1H-indole serves as a precursor for the synthesis of various substituted pyrroloquinolines and indoloquinolines, through Lewis acid-mediated endo-cyclic ring closure. This process highlights the formation of iodo derivatives that facilitate further functional group diversification, useful in structural and biological activity studies (Verma et al., 2011).

Direct Alkynylation : The compound plays a role in the gold-catalyzed direct alkynylation of indole, thiophene, and aniline structures. This synthesis pathway is significant in creating a variety of chemical structures for further exploration (Brand & Waser, 2012).

Ethynylation of Indoles : It's utilized in the direct ethynylation of the indole nucleus, representing a novel approach to creating 3-(2-benzoylethynyl)indoles, which is a significant advancement in the modification of indole structures (Sobenina et al., 2006).

Cobalt(III)-Catalyzed C2-Selective C-H Alkynylation : This technique involves the use of hypervalent iodine-alkyne reagents and results in the efficient synthesis of C-2 alkynylated indoles, highlighting the versatility of this compound in organic synthesis (Zhang et al., 2015).

Palladium-Catalyzed Reactions : Indoles, including those derived from this compound, are central to numerous biologically active compounds. Their synthesis and functionalization, including palladium-catalyzed reactions, are critical in organic chemistry, providing a pathway for the creation of complex molecules (Cacchi & Fabrizi, 2005).

Platinum-Catalyzed Domino Reaction : This process is used for the selective functionalization of the benzene ring of indoles, allowing the synthesis of complex bioactive compounds and organic materials. The combination of platinum catalysts with this compound derivatives enables the creation of polyfunctionalized arene rings (Li & Waser, 2015).

Biological Activity

Pharmacological Activities : this compound derivatives are noted for their wide range of pharmacological activities, making them significant in medicinal and industrial chemistry. These activities include anti-inflammatory and analgesic properties, underscoring the potential therapeutic applications of these compounds (Basavarajaiah & Mruthyunjayaswamya, 2021).

Infrared Probing : Derivatives of this compound have been used in infrared spectroscopy as probes for studying the structure and dynamics of biomolecules. This application demonstrates the versatility of these compounds in analytical chemistry and biochemistry (You et al., 2019).

Antituberculosis Activity : this compound derivatives have shown promising results in the fight against tuberculosis. Their synthesis and evaluation for antituberculosis activity highlight the potential of these compounds in addressing global health challenges (Karalı et al., 2007).

Safety and Hazards

Safety information for 5-Ethynyl-1H-indole indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding formation of dust and aerosols, obtaining special instructions before use, using personal protective equipment, and providing appropriate exhaust ventilation at places where dust is formed .

Propiedades

IUPAC Name |

5-ethynyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQWQKBEBCPNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334349 | |

| Record name | 5-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889108-48-9 | |

| Record name | 5-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2761188.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2761196.png)

![N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide](/img/structure/B2761198.png)

![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B2761199.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)

![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)

![3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2761210.png)